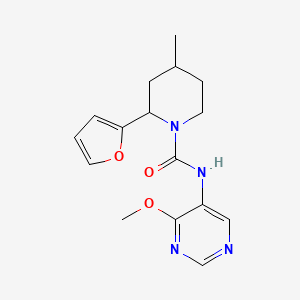![molecular formula C13H24N4O2 B7663765 1-(2,2-Dimethoxyethyl)-4-[(1-methylimidazol-2-yl)methyl]piperazine](/img/structure/B7663765.png)
1-(2,2-Dimethoxyethyl)-4-[(1-methylimidazol-2-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethoxyethyl)-4-[(1-methylimidazol-2-yl)methyl]piperazine, also known as DMIMP, is a piperazine derivative that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. DMIMP is a small molecule that has shown promising results in various scientific studies, making it a potential candidate for drug development.
作用機序
1-(2,2-Dimethoxyethyl)-4-[(1-methylimidazol-2-yl)methyl]piperazine acts as an antagonist of the adenosine A2A receptor, which is involved in various physiological processes. By blocking this receptor, this compound can modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. One of the most significant effects of this compound is its ability to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA. This modulation can lead to potential therapeutic effects in neurological disorders such as Parkinson's disease and Huntington's disease.
実験室実験の利点と制限
One of the significant advantages of 1-(2,2-Dimethoxyethyl)-4-[(1-methylimidazol-2-yl)methyl]piperazine is its ability to act as an antagonist of the adenosine A2A receptor, making it a potential candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in lab experiments.
将来の方向性
There are several potential future directions for 1-(2,2-Dimethoxyethyl)-4-[(1-methylimidazol-2-yl)methyl]piperazine research. One of the most significant directions is the development of this compound as a potential treatment for neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to understand the full range of biochemical and physiological effects of this compound and its potential applications in other fields of medicine. Finally, researchers may explore the synthesis of this compound derivatives with improved solubility and bioavailability to overcome some of the limitations of the compound.
合成法
1-(2,2-Dimethoxyethyl)-4-[(1-methylimidazol-2-yl)methyl]piperazine can be synthesized through a multistep process involving the reaction of piperazine with various reagents. One of the most common methods for synthesizing this compound involves the reaction of piperazine with 2,2-dimethoxyethyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-methylimidazole to yield this compound.
科学的研究の応用
1-(2,2-Dimethoxyethyl)-4-[(1-methylimidazol-2-yl)methyl]piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. One of the most significant applications of this compound is its ability to act as an antagonist of the adenosine A2A receptor. This receptor is involved in various physiological processes, including neurotransmission, inflammation, and immune response. This compound has shown promising results in preclinical studies as a potential treatment for various neurological disorders such as Parkinson's disease and Huntington's disease.
特性
IUPAC Name |
1-(2,2-dimethoxyethyl)-4-[(1-methylimidazol-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2/c1-15-5-4-14-12(15)10-16-6-8-17(9-7-16)11-13(18-2)19-3/h4-5,13H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAXGYSJVPQETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCN(CC2)CC(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R)-1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B7663692.png)
![3-cyclopropyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663706.png)
![4-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid](/img/structure/B7663722.png)



![1-Methyl-3-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]pyrrolidin-2-one](/img/structure/B7663749.png)
![3-ethyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663750.png)
![2-[(Z)-1-(2,3-dihydro-1-benzofuran-5-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7663754.png)
![2-Pyridin-2-yl-1-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]ethanone](/img/structure/B7663766.png)

![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B7663774.png)

![3-(2-amino-2-oxoethyl)-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B7663789.png)
